4-[2-(Ethylamino)ethoxy]-1,6-dimethyl-1,2-dihydropyridin-2-one
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Overview
Description
Preparation Methods
The synthesis of 4-[2-(Ethylamino)ethoxy]-1,6-dimethyl-1,2-dihydropyridin-2-one involves several steps. One common synthetic route includes the reaction of 1,6-dimethyl-2-pyridone with ethylamine and ethylene oxide under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
4-[2-(Ethylamino)ethoxy]-1,6-dimethyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Scientific Research Applications
4-[2-(Ethylamino)ethoxy]-1,6-dimethyl-1,2-dihydropyridin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[2-(Ethylamino)ethoxy]-1,6-dimethyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The compound binds to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in key biochemical processes .
Comparison with Similar Compounds
4-[2-(Ethylamino)ethoxy]-1,6-dimethyl-1,2-dihydropyridin-2-one can be compared with similar compounds such as:
(2-Butylbenzofuran-3-yl)[4-[2-(ethylamino)ethoxy]-3,5-diiodophenyl]methanone Hydrochloride: This compound shares a similar ethylaminoethoxy group but differs in its core structure and functional groups.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds have similar ethylamino groups but are structurally different and have distinct biological activities.
Properties
Molecular Formula |
C11H18N2O2 |
---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
4-[2-(ethylamino)ethoxy]-1,6-dimethylpyridin-2-one |
InChI |
InChI=1S/C11H18N2O2/c1-4-12-5-6-15-10-7-9(2)13(3)11(14)8-10/h7-8,12H,4-6H2,1-3H3 |
InChI Key |
NFOMOHHFIWFSMP-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCOC1=CC(=O)N(C(=C1)C)C |
Origin of Product |
United States |
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